![molecular formula C19H12N6O6 B2805806 9-(benzo[d][1,3]dioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 896301-36-3](/img/structure/B2805806.png)
9-(benzo[d][1,3]dioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(benzo[d][1,3]dioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H12N6O6 and its molecular weight is 420.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of compounds related to 9-(benzo[d][1,3]dioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involve complex chemical reactions and analyses. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed the synthesis of closely related compounds, highlighting the methodologies for creating derivatives with potential antimicrobial applications. This process included condensation reactions, hydrolysis, and various synthesis steps, characterized by IR, 1HNMR, 13C-NMR, Mass, and elemental analysis (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
Compounds with structures similar to this compound have been evaluated for their antimicrobial properties. Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, and Sriram (2008) synthesized novel derivatives and assessed their antimycobacterial activities against Mycobacterium tuberculosis, demonstrating the potential of such compounds in treating bacterial infections (Dinakaran et al., 2008).
Anti-lung Cancer Potential
Zhao, Zhao, Liu, Wang, Li, He, Zhang, Liang, Ma, and Liu (2018) investigated the antiproliferative activities of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives, including those containing carboxamide moieties, on human cancer cell lines. These studies suggest that modifications to the purine core can yield compounds with significant anti-cancer properties, particularly against lung cancer, highlighting the therapeutic potential of purine derivatives (Zhao et al., 2018).
Antidiabetic Screening
Lalpara, Vachhani, Hadiyal, Goswami, and Dubal (2021) synthesized and evaluated a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides for their in vitro antidiabetic activity. This research illustrates the broader applicability of such compounds in medical research, particularly for conditions like diabetes (Lalpara et al., 2021).
Plant Growth Regulation
El-Bayouki, Basyouni, and Tohamy (2013) explored new purine derivatives for their potential plant-growth regulating properties. By synthesizing and testing various purine-based compounds, they aimed to identify new agents that could influence the growth of plants, indicating the versatility of purine derivatives in agricultural sciences (El-Bayouki, Basyouni, & Tohamy, 2013).
Eigenschaften
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N6O6/c20-16(26)14-15-18(23-17(21-14)10-3-1-2-4-11(10)25(28)29)24(19(27)22-15)9-5-6-12-13(7-9)31-8-30-12/h1-7H,8H2,(H2,20,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDDBRAOGXBDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

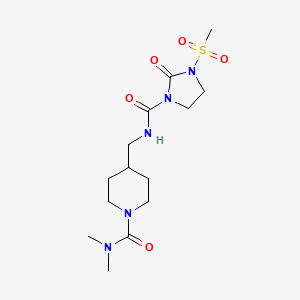
![3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2805725.png)

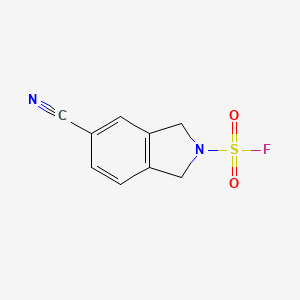
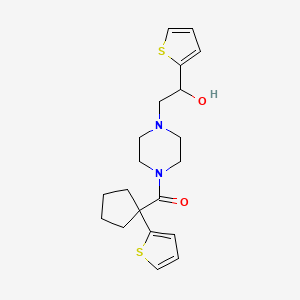
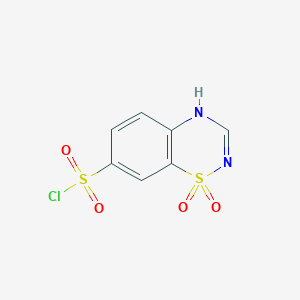
![N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805733.png)
![tert-Butyl 1-(2-chloropyridin-4-yl)-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B2805737.png)
![6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2805738.png)
![2,5,7-Triazaspiro[3.5]nonan-6-one;hydrochloride](/img/structure/B2805739.png)

![N-(3-methoxybenzyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2805742.png)
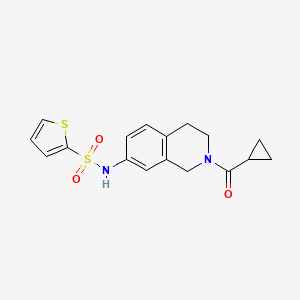
![6-ethyl 3-methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2805744.png)